7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
7-Benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a benzyl group at position 7, a 3-methyl substituent, and a piperazine ring at position 8 bearing a 4-methoxyphenyl moiety. This structural framework is associated with modulation of serotonin (5-HT) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7, as observed in related compounds . Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogous purine derivatives .
Properties
IUPAC Name |
7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-27-21-20(22(31)26-24(27)32)30(16-17-6-4-3-5-7-17)23(25-21)29-14-12-28(13-15-29)18-8-10-19(33-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKXGLGJOJRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331666-83-2 | |
| Record name | 7-BENZYL-8-(4-(4-METHOXY-PH)-1-PIPERAZINYL)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a member of the purine derivative family, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. Its structure features a purine base modified with a benzyl group and a piperazine moiety, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and associated with type 2 diabetes management. Inhibition of DPP-IV leads to increased levels of incretin hormones, enhancing insulin secretion and lowering blood glucose levels .
- Receptor Binding : The compound may also interact with serotonin receptors due to the presence of the piperazine ring, potentially influencing mood regulation and anxiety levels .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidiabetic Activity : The DPP-IV inhibitory activity suggests potential use in managing type 2 diabetes. Studies have shown that derivatives with modifications at specific positions on the purine ring exhibit varying degrees of DPP-IV inhibition .
- Psychotropic Effects : Preliminary studies suggest anxiolytic and antidepressant-like effects in animal models. This is likely due to modulation of neurotransmitter systems influenced by receptor interactions .
Case Studies and Research Findings
A review of relevant literature reveals significant findings regarding the biological activity of this compound:
- DPP-IV Inhibition Studies :
- Behavioral Studies :
- Pharmacokinetic Evaluations :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Empirical Formula : C25H28N6O3
- Molecular Weight : 460.53 g/mol
- CAS Number : 331666-83-2
The structure of this compound features a purine core with a benzyl group and a piperazine moiety, which contribute to its biological activity.
Antioxidant Activity
Studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antioxidant properties. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .
Antidepressant and Anxiolytic Effects
The piperazine ring is known for its role in neuropharmacology. Research indicates that compounds containing this structure can modulate serotonin receptors, suggesting potential applications as antidepressants or anxiolytics. This compound's specific interactions with neurotransmitter systems are under investigation to elucidate its efficacy in treating mood disorders.
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Its structural similarity to known anticancer agents positions it as a candidate for further development in oncology .
Case Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of various piperazine derivatives, including 7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, evaluated their biological activities. The results indicated promising antioxidant activity and potential for further development as therapeutic agents against oxidative stress-related diseases .
Case Study 2: Neuropharmacological Studies
In another study examining the neuropharmacological effects of piperazine derivatives, this compound was tested for its impact on serotonin receptor modulation. The findings suggested that the compound could act as a serotonin receptor antagonist, indicating its potential use in treating anxiety and depression .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 8-(piperazin-1-yl)-purine-2,6-diones, where variations in the piperazine substituents and purine core modifications dictate pharmacological and physicochemical properties. Key analogues include:
Key Findings:
Substituent Effects on Receptor Binding :
- The 4-methoxyphenyl group in the target compound may enhance selectivity for serotonin receptors compared to 4-methyl or 4-fluorobenzyl analogues, which lack robust receptor data .
- The 3-chlorophenyl substituent (Compound 21) demonstrates mixed 5-HT1A/5-HT2A/5-HT7 affinity, suggesting halogenated aryl groups enhance receptor interaction .
Synthetic Efficiency :
- The 4-methoxybenzyl analogue (73v) achieves a 72% yield via benzylation, indicating efficient synthesis compared to other derivatives .
Physicochemical Properties :
- Molecular weight variations (e.g., 386.42 vs. 410.51) correlate with substituent bulkiness, impacting solubility and bioavailability. Fluorine or chlorine atoms may improve metabolic stability .
Pharmacological Profiles:
- Lack of Data for Methoxy Derivatives : While the target compound’s 4-methoxyphenyl group is structurally similar to 73v, its specific receptor interactions remain uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
